N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
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Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Potential
Angiotensin II Antagonists : One study highlighted the synthesis of a series of potent angiotensin II antagonists, focusing on the modification of substituents on the pyrazole ring to achieve high affinity and oral activity, which could potentially relate to the compound of interest due to similar structural features (Almansa et al., 1997).
Antibacterial Properties : Research on Nitrofurantoin® analogues, including derivatives bearing furan and pyrazole scaffolds, aimed to evaluate their antibacterial properties against various bacteria. This indicates the potential of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide or related compounds in antibacterial applications (Hassan et al., 2020).
Anticancer and Anti-inflammatory Agents : Studies have synthesized novel pyrazole, isoxazole, and other derivatives to evaluate their antimicrobial and anti-inflammatory activities. This underscores the compound's potential relevance in developing treatments for inflammation and possibly cancer (Kendre et al., 2015).
Chemical Synthesis and Transformations
Synthetic Methodologies : The compound and its derivatives are involved in complex synthetic pathways that yield a variety of biologically active molecules. For example, the synthesis of furan-2-yl and pyrazole derivatives through specific reactions demonstrates the versatility and potential applications of such compounds in medicinal chemistry (El’chaninov et al., 2018).
Structure-Activity Relationships (SAR) : The structural modifications and SAR studies of related compounds offer insights into designing more potent and selective agents for therapeutic purposes. For instance, research focusing on diarylisoxazoles as COX-1 inhibitors showcases the importance of structural elements in achieving desired pharmacological effects (Vitale et al., 2013).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11-14(12(2)21(3)19-11)6-7-17(22)18-10-13-9-16(24-20-13)15-5-4-8-23-15/h4-5,8-9H,6-7,10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOYKTXBYYPEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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